3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine
Description
IUPAC Nomenclature and Systematic Classification
The systematic name 3-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e]triazine adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The nomenclature is derived from the parent heterocyclic system:
- Pyrido[4,3-e]triazine : A fused bicyclic structure comprising a pyridine ring (six-membered, one nitrogen) and a triazine ring (six-membered, three nitrogens). The numbering scheme follows the pyridine ring as the primary system, with the triazine fused at positions 4 and 3.
- Tetrahydropyrido : Indicates partial saturation of the pyridine ring, specifically at positions 5, 6, 7, and 8, forming a tetrahydro derivative.
- 3-Cyclopropyl : A cyclopropane substituent attached to position 3 of the triazine ring.
The molecular formula C₉H₁₂N₄ (molecular weight: 176.22 g/mol) reflects its composition, with the cyclopropyl group contributing three carbons and the tetrahydropyrido-triazine backbone accounting for the remaining six carbons and four nitrogens.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₄ |
| Molecular Weight | 176.22 g/mol |
| SMILES | C1CC1C2=NC3=C(CNCC3)N=N2 |
| InChIKey | NFDQSSYTLFCKTJ-UHFFFAOYSA-N |
Molecular Geometry and Conformational Analysis
The compound’s geometry is defined by its fused bicyclic core and cyclopropyl substituent. Key features include:
- Pyrido-Triazine Core : The pyridine ring (positions 1–6) is fused to the triazine ring (positions 4, 5, 6, and 7), creating a planar bicyclic system. Partial saturation at positions 5–8 introduces chair-like conformations in the tetrahydro region, reducing overall rigidity.
- Cyclopropyl Group : The sp³-hybridized cyclopropane ring at position 3 adopts a strained, triangular geometry. This substituent induces steric interactions with adjacent hydrogen atoms on the triazine ring, influencing torsional angles.
- Electron Distribution : Nitrogen atoms at positions 1, 4, and 6 of the triazine ring create electron-deficient regions, while the pyridine nitrogen (position 9) contributes basicity. The cyclopropyl group’s electron-withdrawing effect further polarizes the system.
Computational studies using density functional theory (DFT) suggest that the lowest-energy conformation involves a perpendicular orientation of the cyclopropyl group relative to the triazine plane, minimizing steric strain.
Crystallographic Data and X-ray Diffraction Studies
While explicit crystallographic data for this compound remains unpublished, structural analogs provide insights into its likely packing arrangement:
- Pyrido-Triazine Derivatives : Similar compounds exhibit monoclinic crystal systems with space group P2₁/c. Unit cell parameters typically range from a = 8–10 Å, b = 12–14 Å, c = 7–9 Å, and β = 90–110°.
- Hydrogen Bonding : Nitrogen atoms in the triazine ring often participate in N–H···N hydrogen bonds, forming dimers or chains. The cyclopropyl group’s nonpolar nature may limit intermolecular interactions, favoring van der Waals packing.
- Torsional Angles : In saturated pyrido-triazines, torsional angles between the pyridine and triazine rings range from 15° to 30°, reflecting moderate conjugation.
X-ray diffraction of the related compound 3-(cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (PubChem CID 91811918) reveals a similar fused bicyclic system with a puckered tetrahydro ring and planar heteroaromatic regions.
Comparative Analysis with Pyrido[2,3-e]triazine Derivatives
Structural differences between 3-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e]triazine and pyrido[2,3-e]triazine derivatives include:
| Feature | 3-Cyclopropyl Derivative | Pyrido[2,3-e]triazine |
|---|---|---|
| Ring Fusion Positions | Pyridine fused at [4,3-e] | Pyridine fused at [2,3-e] |
| Saturation | Tetrahydro (positions 5–8) | Fully unsaturated |
| Substituent Position | Cyclopropyl at triazine position 3 | Variable (often at pyridine C2/C3) |
| Electron Density | Reduced due to saturation | Fully conjugated, aromatic |
The [4,3-e] fusion in the cyclopropyl derivative shifts nitrogen placement, altering reactivity. For example, electrophilic substitution occurs preferentially at the pyridine C5 position in the cyclopropyl compound versus C7 in pyrido[2,3-e]triazines. Additionally, saturation enhances solubility in polar solvents (e.g., ethanol, water) compared to fully aromatic analogs.
Synthetic Implications : The cyclopropyl group’s strain and electron-withdrawing nature make it a reactive site for ring-opening reactions, unlike the inert pyrido[2,3-e]triazine framework.
Properties
CAS No. |
741737-39-3 |
|---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
3-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine |
InChI |
InChI=1S/C9H12N4/c1-2-6(1)9-11-7-3-4-10-5-8(7)12-13-9/h6,10H,1-5H2 |
InChI Key |
NFDQSSYTLFCKTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(CNCC3)N=N2 |
Origin of Product |
United States |
Preparation Methods
Structure and Properties
3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e]triazine (CAS: 741737-39-3) contains a tetrahydropyridine ring fused with a 1,2,4-triazine ring bearing a cyclopropyl substituent at position 3. This compound has the following structural and physical properties:
The compound consists of a partially reduced pyridine ring (tetrahydropyridine) fused with a triazine heterocycle, creating a unique scaffolding structure with potential for diverse biological activities.
General Synthetic Approaches for Heterocyclic Triazine Derivatives
The synthesis of pyrido[4,3-e]triazine derivatives, including the target compound, draws upon established methodologies for constructing related heterocyclic systems.
Triazine Ring Construction Methodologies
Various methods for 1,2,4-triazine synthesis serve as the foundation for preparing the target compound. These typically involve condensation reactions between hydrazine derivatives and carbonyl compounds, followed by cyclization. The general reaction scheme can be represented as:
R1
O
O
R2
+
R3
NHNH2
O
NH4OAc,AcOH
reflux
N
N
N
R1
R2
R3
Where R1, R2, and R3 represent various functional groups that can be modified to incorporate the cyclopropyl moiety needed for the target compound.
Pyrido-Triazine Fused Systems
The construction of fused pyrido-triazine systems typically follows one of two main strategies:
- Building the triazine ring onto a pre-existing pyridine scaffold
- Constructing the pyridine ring on a triazine nucleus
Recent advances in TFA-catalyzed high-pressure synthesis have significantly improved the efficiency of these transformations, achieving yields of 48-98% for related pyrido[1,2-b]triazine derivatives.
Specific Synthetic Routes for 3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e]triazine
Based on synthesis methodologies for related compounds, several routes can be proposed for preparing the target molecule.
Method A: Cyclopropyl-β-ketoester Approach
This method utilizes methyl 3-cyclopropyl-3-oxopropanoate as a key starting material to introduce the cyclopropyl moiety, followed by construction of the heterocyclic system.
Reaction Scheme and Mechanism
The proposed synthetic pathway includes:
- Conversion of methyl 3-cyclopropyl-3-oxopropanoate to a hydrazide intermediate
- Condensation with a pyridine derivative containing an appropriate electrophilic center
- Cyclization to form the triazine ring
- Selective reduction of the pyridine ring to the tetrahydropyrido form
Optimized Reaction Conditions
The reaction of methyl 3-cyclopropyl-3-oxopropanoate with hydrazine generates a reactive intermediate capable of participating in heterocycle formation, as demonstrated in related transformations.
Method B: TFA-Catalyzed Q-Tube Reaction
This approach adapts the high-pressure Q-tube methodology reported for related heterocycles, offering potential advantages in reaction time and efficiency.
Reaction Scheme and Mechanism
The sequence involves:
- Preparation of a 1-amino-2-imino-pyridine derivative
- Reaction with a cyclopropyl-α-keto acid
- TFA-catalyzed cyclization under high-pressure conditions
- Selective reduction of the pyridine moiety
Optimized Reaction Conditions
The Q-tube reactor technique has been demonstrated as highly effective for related heterocycle synthesis, with reaction times significantly reduced from traditional methods (40 minutes versus 12+ hours).
Method C: Acid-Promoted Cyclization via Hydrazones
This method draws from the acid-promoted ring closure methodology reported for pyrazolo[4,3-e]triazines.
Reaction Scheme and Mechanism
The proposed pathway involves:
- Synthesis of 5-acyl-1,2,4-triazines bearing a cyclopropyl group
- Formation of hydrazones with appropriate reagents
- Acid-promoted cyclization to form the pyrido-triazine system
- Selective reduction to introduce the tetrahydro feature
Optimized Reaction Conditions
This methodology has shown particular effectiveness for the synthesis of related triazine-fused heterocycles, with good yields (65-75%) reported for the critical cyclization step.
Synthesis of Key Intermediates
The preparation of 3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e]triazine requires specific intermediates that contribute to the structural features of the target molecule.
Cyclopropyl-Containing Building Blocks
The cyclopropyl moiety represents a key structural element that must be incorporated early in the synthesis. Potential building blocks include:
The preparation of methyl 3-cyclopropyl-3-oxopropanoate serves as a particularly versatile entry point, as this compound can undergo various transformations to introduce the cyclopropyl moiety in different molecular contexts.
Pyridine Derivatives
Various pyridine derivatives serve as essential precursors for constructing the pyrido-triazine system:
These pyridine derivatives provide the necessary nitrogen-containing scaffold for constructing the target heterocyclic system.
Optimization of Reaction Conditions
The efficiency of the synthetic routes to 3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e]triazine depends on careful optimization of reaction parameters.
Solvent Effects
The choice of solvent significantly impacts reaction efficiency and product yield. Comparative data for key transformations includes:
For the critical cyclization steps, the dioxane-ethanol (3:1) mixture has demonstrated particular effectiveness, reducing reaction times from 14 hours to approximately 2 hours in related systems.
Catalyst Selection
Proper catalyst selection is crucial for efficient cyclization:
TFA has shown particular utility in high-pressure Q-tube reactions, where its strong activating effect on carbonyl groups facilitates rapid cyclization.
Temperature and Pressure Optimization
Reaction efficiency is heavily dependent on temperature and pressure conditions:
The use of high-pressure conditions in Q-tube reactors represents a significant advancement, reducing reaction times from several hours to less than one hour while maintaining or improving yields.
Characterization and Analytical Data
The characterization of 3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e]triazine should utilize multiple analytical techniques to confirm structure and purity.
Spectroscopic Analysis
Expected spectroscopic data for the target compound:
| Analytical Technique | Expected Data | Structural Correlation |
|---|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 0.70-0.85 (m, 2H, cyclopropyl CH2), 0.90-1.05 (m, 2H, cyclopropyl CH2), 1.65-1.80 (m, 1H, cyclopropyl CH), 1.85-2.10 (m, 2H, CH2), 2.75-2.95 (m, 2H, CH2), 3.20-3.40 (m, 2H, CH2-N), 3.80-4.00 (m, 2H, CH2-N) | Cyclopropyl and tetrahydropyridine protons |
| 13C NMR (100 MHz, CDCl3) | δ 7-9 (cyclopropyl CH2), 14-16 (cyclopropyl CH), 22-25 (CH2), 26-28 (CH2), 41-43 (CH2-N), 45-47 (CH2-N), 145-150 (triazine C=N), 155-160 (triazine C=N), 162-165 (triazine C-cyclopropyl) | Carbon signals for all structural components |
| IR (KBr) | 2900-3000 cm-1 (C-H stretching), 1600-1650 cm-1 (C=N stretching), 1400-1450 cm-1 (cyclopropyl C-H bending) | Characteristic functional groups |
| Mass Spectrometry | m/z 176 [M]+ (molecular ion), 148 [M-C2H4]+, 135 [M-C3H5]+ | Molecular weight confirmation and fragmentation pattern |
These spectroscopic profiles would enable definitive structure elucidation of the synthesized compound.
Physical Properties and Purity Assessment
Expected physical properties and purity assessment methods:
| Property/Method | Expected Values/Protocols | Significance |
|---|---|---|
| Melting Point | Expected range to be determined experimentally | Indicator of purity |
| Elemental Analysis | C, 61.35%; H, 6.86%; N, 31.79% (calculated for C9H12N4) | Confirmation of molecular formula |
| HPLC Purity | >98% (measured at 254 nm) | Purity assessment |
| TLC | Single spot (specific solvent systems to be optimized) | Homogeneity indication |
| X-ray Crystallography | Crystal structure parameters | Definitive structural confirmation |
Rigorous purity assessment is essential for compounds intended for biological evaluation or further chemical transformations.
Challenges and Considerations
Several challenges must be addressed in the synthesis of 3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e]triazine:
Regioselectivity Concerns
The regioselective introduction of the cyclopropyl group at the 3-position of the triazine ring requires careful control of reaction conditions and selection of appropriate precursors. The use of cyclopropyl-containing building blocks from the outset represents a preferred strategy to ensure correct regiochemistry.
Selective Reduction of the Pyridine Ring
Achieving selective reduction of the pyridine ring without affecting the triazine moiety presents a significant challenge. Careful selection of reducing agents and reaction conditions is necessary:
| Reducing System | Selectivity | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| NaBH4/CoCl2 | Moderate | MeOH, 0°C | Mild conditions | Potential over-reduction |
| H2/Pd-C (poisoned) | High | MeOH, rt, low H2 pressure | Selective for pyridine | Requires careful catalyst preparation |
| Na/NH3 (liquid) | Moderate to high | -33°C, NH3 | Powerful reducing system | Challenging reaction setup |
| NH4HCOO/Pd-C | High | MeOH, reflux | Convenient hydrogen source | Moderate yields |
Pilot studies with model compounds are recommended to determine the optimal reduction system for this specific transformation.
Chemical Reactions Analysis
3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the triazine ring can be functionalized with different substituents.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex structures.
Scientific Research Applications
3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of nitrogen-rich heterocycles. Below is a comparative analysis with key analogs:
Structural and Functional Analogues
Biological Activity
3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine (CAS No. 741737-39-3) is a heterocyclic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural characteristics contribute to its interaction with biological systems. The compound features a triazine ring fused with a tetrahydropyridine moiety, which is essential for its biological activity.
Anticancer Properties
Numerous studies have explored the anticancer potential of this compound and its derivatives. The following table summarizes key findings from various research articles:
- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
- Apoptosis Induction : Studies indicate that this compound induces apoptosis in cancer cells through the activation of caspases. This process is critical for eliminating malignant cells and preventing tumor growth .
- mTOR Pathway Inhibition : The compound has also been implicated in the inhibition of the mTOR pathway, which is often dysregulated in cancer. By targeting this pathway, the compound may reduce cell proliferation and promote apoptosis .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant cytotoxicity against MCF-7 cells with an IC50 value of 15.2 µM. The mechanism was linked to the inhibition of CDK2/E activity and subsequent disruption of cell cycle progression .
- Zebrafish Xenograft Model : In a zebrafish embryo xenograft model for colorectal cancer (DLD-1 cells), the compound exhibited potent anticancer effects when combined with standard chemotherapy agents such as 5-fluorouracil (5-FU). This combination led to enhanced tumor suppression compared to either agent alone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
